4-Ethenoxypyridine

NMR Spectroscopy Conformational Analysis Intramolecular Hydrogen Bonding

4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a heterocyclic building block with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol. It features a vinyloxy (-O-CH=CH₂) substituent at the 4-position of a pyridine ring, which imparts distinct electronic characteristics and reactivity compared to unsubstituted pyridine.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 112342-76-4
Cat. No. B040230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenoxypyridine
CAS112342-76-4
SynonymsPyridine, 4-(ethenyloxy)- (9CI)
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC=COC1=CC=NC=C1
InChIInChI=1S/C7H7NO/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2
InChIKeyDSYVTPLSTSHKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenoxypyridine (CAS 112342-76-4): A Key Vinyloxy-Pyridine Monomer for Advanced Materials and Organic Synthesis


4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a heterocyclic building block with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol [1]. It features a vinyloxy (-O-CH=CH₂) substituent at the 4-position of a pyridine ring, which imparts distinct electronic characteristics and reactivity compared to unsubstituted pyridine . This compound is of significant interest as a monomer for constructing conjugated polymers and as a synthon in metal-catalyzed cross-coupling reactions .

Why 4-Ethenoxypyridine (CAS 112342-76-4) Cannot Be Interchanged with 4-Ethoxypyridine, 4-Vinylpyridine, or Regioisomeric Vinyloxypyridines


In-class pyridine derivatives cannot be simply interchanged due to fundamental differences in their molecular structure, electronic properties, and reactivity profiles. 4-Ethenoxypyridine (4-VOP) possesses a unique combination of a pyridine nitrogen and a vinyl ether moiety. This structure is distinct from 4-ethoxypyridine, which lacks the reactive vinyl group, and from 4-vinylpyridine, where the vinyl group is directly attached to the ring, altering its electronic and polymerization behavior. Furthermore, the position of the vinyloxy group on the pyridine ring is critical. Regioisomers, such as 2-vinyloxypyridine (2-VOP) and 3-vinyloxypyridine (3-VOP), exhibit different conformational preferences and intramolecular interactions, as demonstrated by quantitative NMR studies [1]. Substituting one for another without considering these quantifiable differences can lead to failed reactions, unexpected material properties, or erroneous research conclusions.

Quantitative Evidence Differentiating 4-Ethenoxypyridine (CAS 112342-76-4) from Its Closest Analogs


Absence of Intramolecular C-H···N Hydrogen Bond Distinguishes 4-VOP from 2-VOP: Quantitative NMR Coupling Constant Analysis

A direct head-to-head comparison by NMR spectroscopy reveals that the intramolecular C-H···N hydrogen bond, which is a defining feature of 2-vinyloxypyridine (2-VOP), is absent in 4-vinyloxypyridine (4-VOP). This difference is quantitatively reflected in the one-bond 13C-1H coupling constant (1J(Cα,Hα)) of the vinyl group [1]. The presence of the H-bond in 2-VOP leads to a quantifiable increase in this coupling constant by 'several Hz' compared to the isostructural 3-VOP and 4-VOP, which lack this interaction [1].

NMR Spectroscopy Conformational Analysis Intramolecular Hydrogen Bonding

Reactivity and Application Difference: 4-Ethenoxypyridine vs. 4-Vinylpyridine

While both compounds are vinyl monomers, 4-Ethenoxypyridine (a vinyl ether) and 4-Vinylpyridine (a styrene-like monomer) exhibit fundamentally different reactivity profiles. 4-Vinylpyridine (CAS 100-43-6) is known to polymerize via anionic and radical mechanisms [1]. In contrast, 4-Ethenoxypyridine, due to its vinyloxy group, is more susceptible to cationic polymerization and electrophilic addition reactions, as the oxygen atom stabilizes the developing positive charge .

Polymer Chemistry Materials Science Reactivity

Molecular Weight and Elemental Composition Differentiation from 4-Ethoxypyridine

4-Ethenoxypyridine (C7H7NO, MW: 121.14) is a distinct chemical entity from its saturated analog, 4-Ethoxypyridine (C7H9NO, MW: 123.15) [1][2]. The difference lies in the oxidation state of the side-chain: an unsaturated vinyl group (-O-CH=CH₂) versus a saturated ethyl group (-O-CH₂CH₃). This results in a quantifiable difference in molecular weight and hydrogen count, which are critical parameters for reagent purity assessment via techniques like LC-MS and elemental analysis.

Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for 4-Ethenoxypyridine (CAS 112342-76-4) Based on Its Differentiated Properties


Synthesis of Conjugated Polymers for OLEDs and Electronic Sensors Requiring a Non-Hydrogen-Bonded Pyridyl Monomer

Researchers developing conjugated polymers for OLEDs or sensors can utilize 4-Ethenoxypyridine as a monomer. Its 4-vinyloxy substitution ensures a well-defined, non-hydrogen-bonded conformation in solution and the solid state, unlike its 2-substituted isomer [1]. This leads to more predictable electronic properties and processing behavior in the final polymer. The vinyl group allows for polymerization while the pyridine ring can be incorporated into the polymer backbone to tune electronic properties.

A Vinyl Monomer for Cationic Polymerization and Electrophilic Addition in Specialty Coatings and Adhesives

4-Ethenoxypyridine is the preferred choice over 4-vinylpyridine for applications requiring cationic polymerization or electrophilic addition. The electron-rich vinyl ether moiety is significantly more reactive toward cationic initiators and electrophiles than the styrene-like double bond in 4-vinylpyridine [2]. This enables the synthesis of unique polymers and functional materials that cannot be accessed using standard anionic or radical polymerization methods.

Use as a Synthon in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

4-Ethenoxypyridine serves as a versatile building block in medicinal chemistry and organic synthesis . Its vinyl group can participate in Heck and Suzuki cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine core. This provides a clear synthetic advantage over 4-ethoxypyridine, which lacks this reactive handle and cannot be used in these types of transformations.

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